molecular formula C22H24N2O5 B12694108 (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate CAS No. 85391-77-1

(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate

Cat. No.: B12694108
CAS No.: 85391-77-1
M. Wt: 396.4 g/mol
InChI Key: JVACRTSWFFOIPY-BTJKTKAUSA-N
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Description

(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate is a complex organic compound with a unique tricyclic structure. It is known for its potential pharmacological activities and is of growing interest in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium azide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Properties

CAS No.

85391-77-1

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;4,11-dimethyl-14-oxa-4,13-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),7,9,11,15,17-hexaene

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-17-14-9-10-19(2)12-16(14)15-5-3-4-6-18(15)21-20(17)11-13;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JVACRTSWFFOIPY-BTJKTKAUSA-N

Isomeric SMILES

CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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